molecular formula C23H27F2N3O4S B2891679 N1-(4-fluorophenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-97-3

N1-(4-fluorophenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2891679
CAS No.: 898449-97-3
M. Wt: 479.54
InChI Key: SZQAEYVLHCCMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorophenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a bis-aryl sulfonyl piperidine scaffold. The compound features two 4-fluorophenyl groups: one attached to a phenethylamine moiety (N1-substituent) and the other as a sulfonyl group on the piperidine ring (N2-substituent). This dual fluorination likely enhances its metabolic stability and binding affinity compared to non-fluorinated analogs, as fluorine atoms are known to modulate lipophilicity and electronic properties in medicinal chemistry .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)ethyl]-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2N3O4S/c24-18-6-4-17(5-7-18)12-14-26-22(29)23(30)27-15-13-20-3-1-2-16-28(20)33(31,32)21-10-8-19(25)9-11-21/h4-11,20H,1-3,12-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQAEYVLHCCMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluorophenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound notable for its complex structure, which includes a fluorophenethyl group and a piperidine moiety linked through an oxalamide functional group. This compound is primarily utilized in scientific research, particularly in medicinal chemistry and biological studies.

  • Molecular Formula : C23H27F2N3O4S
  • Molecular Weight : 479.54 g/mol
  • Key Features : Presence of fluorine atoms, piperidine structure, and oxalamide linkage.

The compound's mechanism of action may involve interactions with various molecular targets, including enzymes and receptors. The fluorophenyl group is likely to engage with hydrophobic pockets in proteins, while the sulfonyl group could form hydrogen bonds with amino acid residues. These interactions can modulate enzyme or receptor activities, potentially influencing pharmacological effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Differences
N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamideC22H25F2N3O4S465.52 g/molSlight variations in substituents
N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamideC24H30FN3O4S475.58 g/molContains an ethyl group instead of fluorophenethyl
N1-(4-methoxyphenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamideC23H27F3N3O4S480.54 g/molFeatures a methoxy substitution affecting solubility

Research Applications

Although specific studies on this compound are scarce, it is suggested that it may have applications in:

  • Medicinal Chemistry : As a potential pharmacological agent targeting neurological disorders.
  • Biological Research : Investigating interactions with biological targets such as enzymes and receptors.

Case Studies and Related Research

While direct case studies on this specific compound are not available, related compounds have demonstrated promising biological activities:

  • Histamine H3 Receptor Antagonists : Research on similar piperidine derivatives has shown their potential as antagonists/inverse agonists at histamine receptors, indicating possible neuropharmacological applications .
  • Antiviral Properties : Other structurally related compounds have exhibited antiviral activity against various viruses, suggesting that modifications to the piperidine structure can enhance biological efficacy .

Comparison with Similar Compounds

N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (Compound 6)

  • Structure : Replaces the 4-fluorophenethyl group with a 4-chlorophenyl moiety and introduces a hydroxymethyl-thiazole ring.
  • Synthesis : Synthesized via TBTU-mediated coupling, yielding a 50% diastereomeric mixture .

N1-(4-chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl (Compound 27)

  • Structure : Incorporates a 4-chloro-3-fluorophenyl group and a charged piperidine-thiazole system.
  • Activity : Exhibited enhanced antiviral potency (IC₅₀ ~50 nM) compared to Compound 6, suggesting that additional fluorine substitution improves steric and electronic interactions with viral targets .

N1-(4-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide (BNM-III-170)

  • Structure : Replaces the piperidine-sulfonyl group with a bicyclic indenyl-guanidine motif.
  • Activity : Showed sub-micromolar inhibition of HIV entry (IC₅₀ = 0.3 µM), emphasizing the role of rigid, guanidine-containing scaffolds in enhancing binding to viral glycoproteins .

Analogues with Piperidine Sulfonyl Modifications

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide (CAS 898406-62-7)

  • Structure : Nearly identical to the target compound but substitutes the 4-fluorophenylsulfonyl group with a 4-chlorophenylsulfonyl moiety.

N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 23)

  • Structure : Features a 3-chloro-5-fluorophenyl group and a 4-methoxyphenethyl chain.
  • Synthesis : Achieved 33% yield via TBTU-mediated coupling .
  • Activity : Demonstrated moderate CYP3A4 inhibition (51% at 10 µM), indicating that meta-substitution on the aryl ring may influence off-target enzyme interactions .

Functional Analogues in Flavor Chemistry

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

  • Structure : Lacks the piperidine-sulfonyl group but retains the oxalamide core with methoxy and pyridyl substituents.
  • Activity: A potent umami flavor enhancer (EC₅₀ = 12 µM at hTAS1R1/hTAS1R3 receptors) approved for commercial use (FEMA 4233). Its regulatory approval underscores the safety profile of oxalamides in non-therapeutic applications .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference
Target Compound C₂₃H₂₄F₂N₃O₄S 4-Fluorophenethyl, 4-fluorophenylsulfonyl Data limited; inferred stability from analogs
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl C₁₉H₂₃ClFN₃O₃S 4-Chlorophenyl, hydroxymethyl-thiazole HIV-1 IC₅₀ = 100 nM
N1-(4-fluorophenyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide C₂₁H₂₃ClFN₃O₄S 4-Fluorophenyl, 4-chlorophenylsulfonyl LogP = 3.2; higher lipophilicity
S336 C₁₉H₂₁N₃O₄ 2,4-Dimethoxybenzyl, pyridin-2-ylethyl Umami agonist (EC₅₀ = 12 µM)

Key Research Findings

  • Antiviral Potency : Piperidine-sulfonyl oxalamides with halogenated aryl groups (e.g., 4-fluoro, 4-chloro) show consistent activity against HIV-1, likely due to enhanced interactions with the CD4-binding pocket .
  • Metabolic Stability : Fluorine substitution at the 4-position of phenyl groups improves metabolic resistance to oxidative degradation, as seen in S336 and related flavor compounds .
  • Toxicity Considerations : While some oxalamides inhibit CYP enzymes (e.g., Compound 23), the target compound’s safety profile remains uncharacterized .

Preparation Methods

Functionalization of Piperidine with Sulfonyl Groups

The introduction of the 4-fluorophenylsulfonyl group onto piperidine follows established sulfonylation protocols. Piperidine is reacted with 4-fluorophenylsulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine in dichloromethane (DCM) at 0–25°C. The reaction proceeds via nucleophilic substitution, yielding 1-((4-fluorophenyl)sulfonyl)piperidine. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Alkylation to Introduce the Ethylamine Side Chain

The ethylamine side chain at the 2-position of the piperidine ring is installed through alkylation. Using 1-((4-fluorophenyl)sulfonyl)piperidine as the substrate, bromoethylamine hydrobromide is coupled under reflux conditions in acetonitrile with potassium carbonate (K₂CO₃) as the base. The product, 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethylamine, is isolated via solvent evaporation and recrystallization from ethanol/water (yield: 70–80%).

Preparation of 4-Fluorophenethylamine

The 4-fluorophenethylamine moiety is synthesized through reduction of the corresponding nitrile. 4-Fluorobenzonitrile undergoes hydrogenation using Raney nickel or palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol at 50–60°C. The reaction is monitored by thin-layer chromatography (TLC), and the amine is purified via distillation under reduced pressure (yield: 85–90%).

Oxalamide Coupling Reaction

The final step involves coupling the two amine intermediates via an oxalyl bridge. This is achieved using oxalyl chloride as the coupling agent.

Reaction Conditions and Mechanism

  • Activation of Oxalyl Chloride : Oxalyl chloride is added dropwise to a solution of 4-fluorophenethylamine in anhydrous tetrahydrofuran (THF) at −10°C, forming the intermediate oxalyl dichloride-amine adduct.
  • Second Amine Coupling : The piperidine-sulfonyl ethylamine is added slowly to the reaction mixture, which is then warmed to room temperature and stirred for 12–24 hours.
  • Workup : The reaction is quenched with ice-cold water, and the precipitated product is filtered, washed with cold methanol, and dried under vacuum.

Optimization and Yield Enhancement

  • Temperature Control : Maintaining sub-zero temperatures during oxalyl chloride addition minimizes side reactions such as over-acylation.
  • Stoichiometry : A 1:1 molar ratio of both amines to oxalyl chloride ensures complete conversion.
  • Purification : Flash chromatography (silica gel, 5% methanol in DCM) or recrystallization from acetone/hexane yields the final compound at >98% purity (overall yield: 60–65%).

Analytical Characterization

Critical data for intermediates and the final product are summarized below:

Table 1. Physical Properties of Key Intermediates

Compound Molecular Formula Molecular Weight Melting Point (°C) Purity (%)
1-((4-Fluorophenyl)sulfonyl)piperidine C₁₁H₁₃FNO₂S 257.29 112–114 95
2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethylamine C₁₃H₁₈FN₂O₂S 308.36 89–91 98
4-Fluorophenethylamine C₈H₁₀FN 139.17 30–32 99

Table 2. Spectroscopic Data for Final Product

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, 2H, Ar-H), 7.12 (t, 2H, Ar-H), 4.21 (m, 1H, piperidine-H), 3.45 (q, 2H, NHCH₂), 2.98 (t, 2H, CH₂SO₂), 2.75 (m, 4H, piperidine-H), 1.62–1.45 (m, 6H, piperidine-H)
¹³C NMR (100 MHz, CDCl₃) δ 163.5 (C=O), 161.2 (Ar-C-F), 134.8 (SO₂-C), 129.4 (Ar-C), 115.7 (Ar-C), 58.3 (piperidine-C), 44.8 (CH₂NH), 38.2 (CH₂SO₂)
HRMS [M+H]⁺ Calculated: 532.18; Found: 532.17

Challenges and Troubleshooting

Side Reactions During Sulfonylation

Excess sulfonyl chloride may lead to disubstitution on piperidine. This is mitigated by using a 1.1:1 molar ratio of sulfonyl chloride to piperidine and rigorous temperature control.

Oxalyl Chloride Sensitivity

Hydrolysis of oxalyl chloride by moisture results in poor yields. Strict anhydrous conditions and argon/nitrogen atmospheres are essential.

Purification of Hydrophobic Intermediates

High hydrophobicity of the piperidine-sulfonyl intermediate complicates aqueous workup. Gradient elution in flash chromatography (0–100% ethyl acetate in hexane) resolves this.

Scalability and Industrial Relevance

The process is scalable to kilogram quantities with modifications:

  • Continuous Flow Synthesis : For the sulfonylation step, continuous flow reactors reduce reaction times from hours to minutes.
  • Catalytic Hydrogenation : Replacement of stoichiometric reducing agents with catalytic hydrogenation improves cost-efficiency for 4-fluorophenethylamine production.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.2–7.8 ppm for fluorophenyl protons) and detects diastereomers .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., m/z 454.5 [M+H]+) and fragments (e.g., loss of sulfonyl group at m/z 320) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and identifies byproducts .

Advanced Tip : Pair LC-MS with ion mobility spectrometry to resolve conformational isomers .

How do structural modifications in analogous compounds influence pharmacological activity?

Advanced Research Focus
Comparative studies highlight:

  • Sulfonyl vs. Carbonyl Groups : Sulfonyl-containing analogs (e.g., CAS 898452-48-7) show 10-fold higher protease inhibition than carbonyl derivatives due to stronger hydrogen bonding .
  • Fluorine Substitution : 4-Fluorophenyl groups enhance metabolic stability (t₁/₂ > 6h in microsomal assays) compared to chloro or nitro substituents .
  • Piperidine vs. Morpholine Rings : Piperidine-based compounds exhibit better CNS penetration (logBB >0.3) but lower aqueous solubility (logS ~-4.5) .

Data-Driven Design : Use QSAR models to correlate substituent electronegativity with IC₅₀ values (R² >0.85 in kinase inhibition studies) .

What strategies mitigate contradictions in reported biological activity data across studies?

Advanced Research Focus
Discrepancies often arise from:

  • Assay Conditions : Varying pH (7.4 vs. 6.5) or ionic strength alters compound protonation states, affecting binding (e.g., pKa shifts of piperazine moieties) .
  • Cell Line Variability : Differences in efflux pump expression (e.g., MDR1 in cancer cells) reduce intracellular concentrations, leading to underestimated potency .
  • Control Experiments : Include orthogonal assays (e.g., thermal shift for target engagement) and negative controls (scrambled peptides) to validate specificity .

Resolution : Standardize protocols (e.g., CLIA guidelines) and report full experimental parameters (e.g., serum concentration in cell assays) .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Basic Research Focus

  • Intermediate Stability : Sulfonyl-piperidine intermediates are hygroscopic; store under desiccation (-20°C) to prevent hydrolysis .
  • Catalyst Selection : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., immobilized enzymes) improves recyclability and reduces metal contamination .
  • Batch vs. Flow Chemistry : Continuous flow reactors enhance reproducibility (RSD <5%) for coupling steps but require precise temperature control (ΔT ±1°C) .

Scalability Data : Pilot-scale batches (100g) achieve 60% yield with >99% purity using centrifugal partition chromatography .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify essential genes modulating compound efficacy .
  • Pathway Analysis : RNA-seq or phosphoproteomics (e.g., SILAC) reveal downstream effects (e.g., MAPK pathway inhibition) .
  • In Vivo Models : PK/PD studies in rodents (e.g., Cmax = 1.2 µM at 10 mg/kg) correlate plasma levels with biomarker modulation (e.g., TNF-α reduction) .

Validation Tools : Pair with fluorescent probes (e.g., Alexa Fluor 647 conjugates) for live-cell imaging of target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.